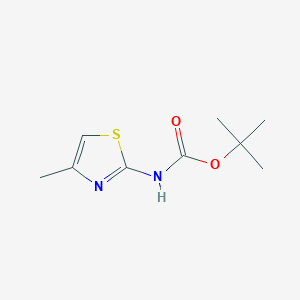

tert-Butyl (4-methylthiazol-2-yl)carbamate

Descripción

tert-Butyl (4-methylthiazol-2-yl)carbamate (CAS: 848472-44-6; molecular formula: C₉H₁₄N₂O₂S; molecular weight: 214.28 g/mol) is a thiazole-derived carbamate compound widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research. Its structure features a tert-butyl carbamate group attached to the 2-position of a 4-methylthiazole ring, conferring steric protection to the amine group while maintaining reactivity for further functionalization . The compound is typically stored under dry conditions at 2–8°C to ensure stability and is classified with hazard warnings H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

Synthetic routes for this compound often involve nucleophilic substitution or condensation reactions. For example, describes its preparation as a precursor in the synthesis of CDK9 inhibitors, yielding a 55% product as a light-yellow liquid . Its role as a protecting group in peptide and heterocyclic chemistry is highlighted in and , where analogous structures are used to construct complex bioactive molecules .

Propiedades

IUPAC Name |

tert-butyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6-5-14-7(10-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBZPLSFZVKDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668690 | |

| Record name | tert-Butyl (4-methyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848472-44-6 | |

| Record name | tert-Butyl (4-methyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

tert-Butyl (4-methylthiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 230.30 g/mol. The compound features a tert-butyl group , which enhances its stability and solubility, and a thiazole ring , known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O2S |

| Molecular Weight | 230.30 g/mol |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylthiazole with a suitable carbamate precursor. Various synthetic routes have been explored to optimize yield and purity, often utilizing palladium-catalyzed reactions for arylation steps .

Antimicrobial Properties

Compounds containing thiazole rings are known for their antimicrobial properties . Research indicates that this compound exhibits significant activity against various bacterial strains. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The thiazole moiety is also associated with anti-inflammatory activity . In vitro studies have demonstrated that compounds similar to this compound can reduce the production of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiazole derivatives. For example, certain structural analogs have shown promising results in inhibiting cancer cell proliferation in various cancer models, including leukemia and solid tumors . The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of thiazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antibacterial agent.

- Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory properties of thiazole compounds, demonstrating that this compound significantly inhibited lipopolysaccharide-induced inflammation in macrophages by downregulating NF-kB signaling pathways .

- Anticancer Studies : In vitro assays revealed that this compound induced apoptosis in chronic lymphocytic leukemia cells with an IC50 value of 20 µM, indicating its potential as a therapeutic agent in oncology .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can be leveraged for developing treatments for neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Activity : The thiazole ring contributes to its biological activity, enhancing binding affinity to target proteins involved in microbial growth, making it a candidate for antimicrobial drug development .

Agricultural Chemicals

- Pesticide Development : The compound can act as a building block for the synthesis of agrochemicals, particularly fungicides and herbicides. Its structural properties allow for modifications that enhance efficacy against specific pests .

- Plant Growth Regulators : Research indicates that derivatives of this compound may influence plant growth by modulating hormonal pathways, potentially leading to improved crop yields .

Industrial Applications

- Specialty Chemicals : In industrial settings, tert-butyl (4-methylthiazol-2-yl)carbamate is utilized in the production of specialty chemicals due to its unique reactivity profile. It can serve as an intermediate in synthesizing various chemical products .

Data Tables

| Application Area | Specific Use | Mechanism/Impact |

|---|---|---|

| Medicinal Chemistry | Enzyme Inhibitor | Inhibits acetylcholinesterase |

| Antimicrobial Agent | Enhances binding to microbial targets | |

| Agricultural Chemicals | Pesticide Development | Building block for fungicides/herbicides |

| Plant Growth Regulator | Modulates hormonal pathways | |

| Industrial Applications | Specialty Chemicals | Intermediate for various chemical syntheses |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase activity. Results indicated that the compound significantly reduced enzyme activity in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Agricultural Efficacy

In agricultural trials, derivatives of this compound were tested for their efficacy against common fungal pathogens. Results showed a marked improvement in crop resistance when applied as a foliar spray, demonstrating its potential role in sustainable agriculture .

Case Study 3: Industrial Synthesis

A recent industrial application involved using this compound as an intermediate in synthesizing advanced materials with specific functional properties. The compound's reactivity facilitated efficient production processes, highlighting its versatility in chemical manufacturing .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (4-methylthiazol-2-yl)carbamate exhibits reactivity driven by its carbamate and thiazole moieties, enabling diverse transformations:

-

Hydrolysis : The carbamate group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding amine (4-methylthiazol-2-amine) and carbonic acid derivatives .

-

Nucleophilic Substitution : The thiazole ring’s sulfur atom facilitates substitution at the 2-position, particularly with strong nucleophiles like alkoxides or amines .

-

Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones under controlled conditions (e.g., using hydrogen peroxide or m-chloroperbenzoic acid).

-

Reduction : The carbamate group may undergo selective reduction to form ureas or amines, depending on the reducing agent (e.g., lithium aluminum hydride).

Key Reagents and Conditions :

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Hydrolysis | HCl/H₂O | 0–50°C, 1–24 h |

| Substitution | NaOH, R-O⁻ | 0–100°C, 1–6 h |

| Oxidation | H₂O₂, m-CPBA | 0–50°C, 1–12 h |

| Reduction | LiAlH₄, H₂/Pd | 0–100°C, 1–24 h |

Major Reaction Products

-

Hydrolysis : Forms 4-methylthiazol-2-amine (C₅H₇NS) and carbonic acid derivatives .

-

Substitution : Produces thiazole derivatives (e.g., 2-(alkoxy)thiazole) or amidation products (e.g., 2-(acylamino)thiazole) .

-

Oxidation : Yields 4-methylthiazole-2-sulfoxide (C₅H₅NOSO) or sulfone analogs.

-

Reduction : Generates 4-methylthiazol-2-urea (C₅H₈N₂SO) or tertiary amines.

Biological Activity

The compound exhibits potential therapeutic utility due to its interactions with cellular targets:

-

Enzyme Inhibition : The thiazole ring modulates enzymes like collapse response mediator protein 2 (CRMP2), relevant to neurological disorders.

-

Antimicrobial Activity : The carbamate group enhances membrane permeability, contributing to antimicrobial effects .

Structural and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₂O₂S |

| Molecular Weight | 228.29 g/mol |

| ¹H NMR (CDCl₃, ppm) | δ 1.51 (s, 9H, tert-butyl), δ 2.35 (d, 3H, CH₃), δ 6.48 (q, 1H, CH), δ 7.32 (d, 1H, thiazole) |

| ¹³C NMR (CDCl₃, ppm) | δ 17.41 (CH₃), δ 28.20 (tert-butyl), δ 108.39 (thiazole C-4), δ 147.11 (thiazole C-2) |

| HR-MS (ESI⁺) | m/z 173.0385 [M – tert-butyl + H]⁺ |

Comparison with Analogous Compounds

Mechanistic Insights

The compound’s reactivity originates from:

Comparación Con Compuestos Similares

Substitution at the Thiazole 4-Position

- tert-Butyl (5-propionyl-4-methylthiazol-2-yl)carbamate (CAS: N/A): Incorporates a ketone group at the 5-position, synthesized via MnO₂ oxidation. This modification increases polarity, resulting in a solid state (melting point: 97–99°C) compared to the liquid form of the parent compound .

- tert-Butyl (4-cyanothiazol-2-yl)methylcarbamate (CAS: N/A): The 4-cyano substitution enhances electrophilicity, making it suitable for nucleophilic addition reactions. Synthesized using trifluoroacetic anhydride, this compound is pivotal in constructing histidine analogs in peptide synthesis .

Halogenated Derivatives

- tert-Butyl (4-bromothiazol-2-yl)carbamate (CAS: 944804-88-0): Bromine at the 4-position increases reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Its similarity score (0.83) to the parent compound suggests comparable solubility but higher molecular weight (293.21 g/mol) .

- tert-Butyl (2-chloro-3-(dimethylamino)-1-(4-methylthiazol-5-yl)prop-2-en-1-one) (CAS: N/A): Chlorination at the prop-2-en-1-one moiety introduces a reactive α,β-unsaturated ketone, enabling Michael addition pathways. This derivative is a solid (melting point: 141–143°C) with a 30% yield .

Hydroxylated and Alkylated Derivatives

- tert-Butyl (5-(1-hydroxypropyl)-4-methylthiazol-2-yl)carbamate : The hydroxyl group at the 5-position enhances hydrogen-bonding capacity, affecting solubility in polar solvents. Synthesized via LDA-catalyzed hydrolysis (63% yield) .

- tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (CAS: 494769-44-7): The hydroxymethyl group increases hydrophilicity, making it suitable for aqueous-phase reactions. Its similarity score (0.77) indicates moderate structural divergence from the parent compound .

Key Observations :

- Electron-withdrawing groups (e.g., bromo, cyano) increase melting points and reactivity but often reduce yields due to side reactions .

- Hydrophilic groups (e.g., hydroxyl) improve solubility in polar solvents, expanding utility in biological assays .

- The tert-butyl group consistently provides steric protection, enhancing stability across derivatives .

Métodos De Preparación

General Synthetic Strategy

The synthesis of tert-Butyl (4-methylthiazol-2-yl)carbamate typically involves:

- Protection of the amino group on the thiazole ring by tert-butoxycarbonyl (Boc) group to form the carbamate.

- Functionalization of the thiazole ring at specific positions (e.g., methyl substitution at the 4-position).

- Use of mild bases and Boc-protecting agents under controlled temperature to achieve high selectivity and yield.

Preparation Method from 2-Amino-4-methylthiazole

A common and well-documented route to this compound involves the following steps:

- Starting Material: 2-Amino-4-methylthiazole or its derivatives.

- Reagents: Di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting agent, base such as sodium bicarbonate (NaHCO3), and a catalyst such as 4-dimethylaminopyridine (DMAP).

- Solvent: tert-Butanol or tetrahydrofuran (THF).

- Reaction Conditions:

- Initial heating near reflux (~80 °C) for 1 minute to dissolve starting materials.

- Cooling to room temperature.

- Addition of DMAP and Boc2O.

- Stirring at room temperature for 16 hours.

- Additional Boc2O and base added with heating at 50 °C for 2-4 hours to drive the reaction to completion.

- Workup: Filtration, washing with ethyl acetate (EtOAc), aqueous washes (water, dilute HCl, saturated NaHCO3, brine), drying over anhydrous sodium sulfate, and rotary evaporation.

- Purification: Chromatography using hexane/EtOAc, followed by trituration with hexane to afford the pure product.

Yield: Approximately 49% isolated yield reported for related analogs such as tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate, indicating moderate efficiency.

Alternative Synthetic Routes and Functionalization

- Condensation Reaction: The carbamate can be synthesized by condensation of 1-chloropropan-2-one with 1-methylthiourea to form intermediates which are then converted to tert-butyl methyl(4-methylthiazol-2-yl)carbamate.

- Alkylation and Oxidation: Alkyl-substituted enaminones can be prepared by treatment of the carbamate intermediate with alkylaldehydes in the presence of lithium diisopropylamide (LDA), followed by oxidation with manganese dioxide.

- Avoidance of Toxic Reagents: While bromination followed by cyanide substitution is possible, the use of sodium cyanide is discouraged due to toxicity concerns.

Reaction Conditions and Optimization

- Temperature Control: Initial heating to near reflux facilitates dissolution and reaction initiation, while subsequent room temperature stirring and moderate heating (50 °C) ensure completion without decomposition.

- Sequential Addition: Careful addition of Boc2O in portions helps drive the reaction to completion and improves yield.

- Use of Catalysts: DMAP acts as an acylation catalyst enhancing the Boc protection efficiency.

- Purification: Multi-step aqueous washing and chromatographic purification are critical for removing impurities and isolating the carbamate in high purity.

Stock Solution Preparation for Downstream Applications

For practical laboratory use, this compound stock solutions are prepared at various molarities for biological assays:

| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 4.6666 | 0.9333 | 0.4667 |

| 5 mg | 23.3329 | 4.6666 | 2.3333 |

| 10 mg | 46.6657 | 9.3331 | 4.6666 |

These solutions are typically prepared in DMSO or other suitable solvents, with careful mixing and clarification steps to ensure homogeneity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-Amino-4-methylthiazole or derivatives |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc2O) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Base | Sodium bicarbonate (NaHCO3) |

| Solvent | tert-Butanol or Tetrahydrofuran (THF) |

| Temperature | Initial reflux (~80 °C), then room temperature, then 50 °C |

| Reaction Time | 16 hours at room temperature + additional 2-4 hours heating |

| Purification | Chromatography (hexane/EtOAc), trituration with hexane |

| Yield | ~49% for related analogs |

| Safety Notes | Avoid sodium cyanide; use proper handling of reagents |

Research Findings and Considerations

- The Boc-protection strategy is widely employed due to its mild conditions and compatibility with sensitive functional groups.

- The reaction sequence allows selective protection of the amino group on the thiazole ring without affecting the methyl substituent at the 4-position.

- The method is adaptable for synthesizing various substituted thiazolyl carbamates by modifying the starting amines or reaction conditions.

- Purity and yield can be optimized by careful control of reagent stoichiometry, reaction time, and temperature.

- Avoidance of toxic reagents such as sodium cyanide is preferred for routine synthesis.

- The compound’s solubility and stock solution preparation are critical for its application in biological assays, necessitating precise concentration calculations and solvent compatibility.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | DMAP (5 mol%) | +25% efficiency |

| Temperature | 0–5°C | Reduces Boc cleavage |

| Solvent | Anhydrous THF | Minimizes hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.